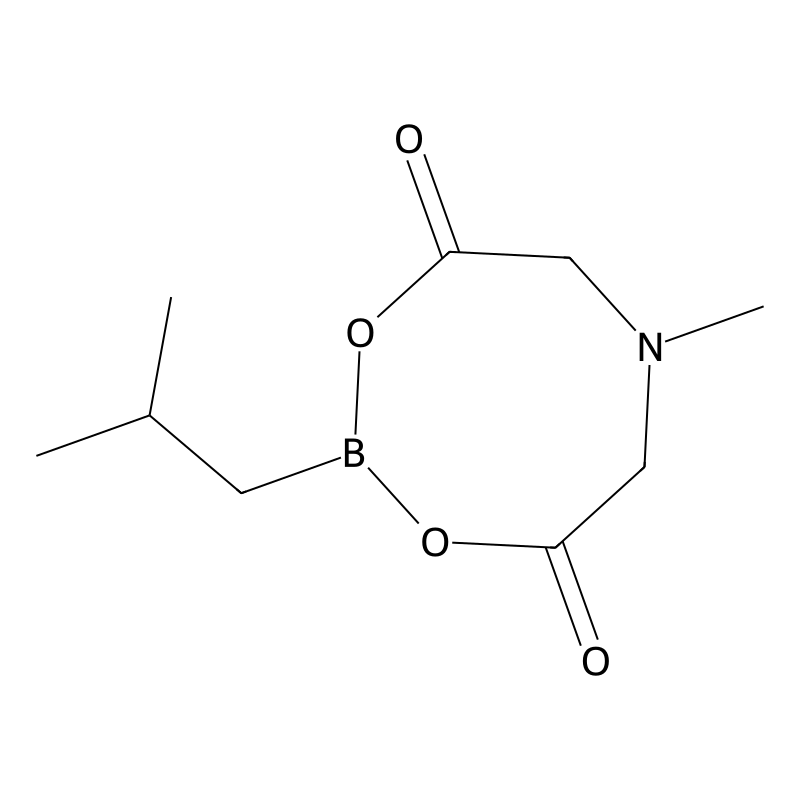

(2-Methylpropyl)boronic acid mida ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Methylpropyl)boronic acid MIDA ester is a chemical compound with the molecular formula CHBNO. It belongs to a class of compounds known as boronic acid MIDA esters, which are characterized by their stability and utility in organic synthesis. The compound features a boron atom bonded to a 2-methylpropyl group and a MIDA (N-methyliminodiacetic acid) moiety, which enhances its solubility and reactivity in various

- Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl halides with boronic acids. (2-Methylpropyl)boronic acid MIDA ester can be used as a coupling partner to synthesize complex organic molecules .

- Cross-Coupling Reactions: It can also be utilized in various cross-coupling reactions, facilitating the formation of diverse organic compounds, particularly in the pharmaceutical industry .

- Transesterification: The compound can undergo transesterification reactions, where it reacts with alcohols to form new esters, which is useful in synthesizing various derivatives .

While specific biological activity data for (2-Methylpropyl)boronic acid MIDA ester is limited, boronic acids generally exhibit interesting biological properties. They can act as enzyme inhibitors, particularly against serine proteases and certain glycosidases. This suggests potential applications in medicinal chemistry, especially in drug design targeting these enzymes .

The synthesis of (2-Methylpropyl)boronic acid MIDA ester typically involves the following methods:

- Direct Reaction Method: This involves reacting 2-methylpropylboronic acid with MIDA under controlled conditions. The reaction often requires solvents such as toluene or dimethyl sulfoxide and may involve heating to facilitate ester formation .

- MIDA Boronate Maker Kit: A more recent method simplifies the synthesis process by using a pre-optimized kit that allows for easier handling and higher yields of MIDA boronates .

- Multistep Synthesis: Advanced synthetic routes may involve multiple steps where simpler boronic acids are converted into their corresponding MIDA esters through intermediate reactions .

(2-Methylpropyl)boronic acid MIDA ester finds applications primarily in organic synthesis and medicinal chemistry:

- Drug Development: It serves as an important intermediate in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-boron bonds.

- Material Science: The compound may be utilized in developing new materials with specific properties, particularly in polymer chemistry.

- Agricultural Chemicals: Its derivatives might be explored for use in agrochemicals, enhancing crop protection strategies.

Interaction studies involving (2-Methylpropyl)boronic acid MIDA ester often focus on its reactivity with various substrates in organic synthesis. The compound's ability to form stable complexes with transition metals makes it a valuable reagent in catalysis and material science applications. Additionally, studies may investigate its interactions with biological targets, assessing its potential as an enzyme inhibitor or therapeutic agent .

Several compounds share structural similarities with (2-Methylpropyl)boronic acid MIDA ester. Here are some comparable compounds along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Furanylboronic acid MIDA ester | CHBNO | Contains a furan ring; used in organic synthesis |

| 4-Nitrophenylboronic acid MIDA ester | CHBNO | Features a nitro group; useful for electronic applications |

| Ethynylboronic acid MIDA ester | CHBNO | Contains an ethynyl group; important for alkyne coupling |

(2-Methylpropyl)boronic acid MIDA ester is unique due to its branched alkyl group, which can influence its reactivity and solubility compared to other linear or aromatic boronic acids. This structural characteristic may enhance its performance in specific synthetic pathways and applications.

MIDA boronates revolutionized organoboron chemistry by addressing the inherent instability of boronic acids. Developed as a solution to challenges in Suzuki-Miyaura cross-coupling, MIDA ligands stabilize boronic acids via rehybridization of the boron center, rendering them air- and chromatographically stable. The (2-methylpropyl) variant, introduced to leverage alkylboron chemistry, gained prominence for its compatibility with multistep syntheses. Early studies demonstrated its utility in constructing natural products like halichondrin B and dragmacidin D, where iterative coupling strategies required prolonged reagent stability.

Role of Isopropyl Substituents in Boronic Acid Stabilization Strategies

The isopropyl group in (2-methylpropyl)boronic acid MIDA ester confers dual advantages:

- Steric Protection: The branched alkyl chain shields the boron center from nucleophilic attack, reducing undesired protodeboronation.

- Electronic Modulation: Hyperconjugation between the B–N σ-bond and the alkyl group stabilizes α-radicals, enabling site-selective C–H functionalization. This contrasts with aryl- or vinyl-substituted MIDA boronates, where π-conjugation dominates stabilization.

The coordination chemistry of N-methyliminodiacetic acid ligand systems represents a fundamental aspect of MIDA boronate stability and reactivity. The MIDA ligand functions as a tridentate chelating agent, coordinating to boron through one nitrogen atom and two oxygen atoms from the carboxylate groups [2]. This coordination geometry results in the formation of a rigid bicyclic structure that rehybridizes the boron center from sp² to sp³, effectively removing the vacant p-orbital that characterizes free boronic acids [3] [4].

The B-N dative bond in MIDA boronates exhibits significant stability, with quantum chemical calculations revealing a bond length of approximately 1.68 Å and a bond strength of 11 kcal/mol [5] [6]. The electron density distribution shows a positive charge on the boron atom and negative charges on the nitrogen and oxygen atoms, confirming the dative nature of the nitrogen-boron interaction [5]. This charge distribution creates a unique polarity pattern that contributes to the self-assembly properties of MIDA boronates in solution and solid state [7].

The hemilabile character of the MIDA ligand system enables dynamic coordination behavior under specific conditions. While the nitrogen atom typically remains coordinated to the boron center under most conditions, decoordination can occur under certain circumstances, allowing the MIDA ligand to exhibit both nucleophilic and electrophilic reactivity modes [8]. This hemilability is particularly evident in palladium-catalyzed reactions where the MIDA amine can function as an intramolecular nucleophile, leading to skeletal rearrangements and formation of DABN borazabicyclic structures [8].

Comparative studies with other boronate ligand systems reveal distinct coordination preferences. The TIDA ligand system displays similar coordination geometry with comparable B-N bond lengths and stability factors [9] [10]. However, DABN boronates exhibit slightly shorter B-N bonds at 1.65 Å, indicating stronger coordination but reduced hemilability [8]. In contrast, traditional bidentate ligands such as pinacol and catechol maintain sp² hybridization at boron, resulting in faster transmetalation rates but lower stability [11] [12].

The coordination environment significantly influences the electronic properties of the organoboron fragment. Infrared and Raman spectroscopic studies confirm the absence of π-interaction between the aryl moiety and the B-N bond, indicating electronic decoupling between the mesogenic unit and the MIDA head group [5] [6]. This electronic isolation allows for efficient tailoring of boronate properties through variation of the organic substituents without affecting the coordination stability.

Kinetic Control in Boronate Activation Pathways

The kinetic control mechanisms governing MIDA boronate activation involve three distinct pathways that operate under different conditions and exhibit vastly different rate constants. The base-mediated pathway represents the fastest activation mechanism, with a rate constant of 6.1 M⁻¹s⁻¹ and an activation energy of 12.3 kcal/mol [2] [13]. This pathway involves rate-limiting attack by hydroxide at a MIDA carbonyl carbon, resulting in C-O bond cleavage and subsequent rapid hydrolysis of the remaining ester bond [2] [13].

The neutral hydrolysis pathway operates through a fundamentally different mechanism, involving rate-limiting B-N bond cleavage by small water clusters (H₂O)ₙ [2] [13]. This pathway exhibits significantly slower kinetics with a rate constant of 0.003 M⁻¹s⁻¹ and an activation energy of 26.8 kcal/mol [2] [13]. The mechanism requires no exogenous acid or base and proceeds through formation of a coordinatively unsaturated boron species that facilitates water insertion into the B-N bond [2] [13].

The acid-mediated pathway represents an intermediate activation mechanism with a rate constant of 0.031 M⁻¹s⁻¹ and an activation energy of 21.4 kcal/mol [2] [13]. This pathway involves proton-assisted C-O bond cleavage at the MIDA carbonyl, similar to the base-mediated mechanism but with slower kinetics due to the lower nucleophilicity of water compared to hydroxide [2] [13].

Kinetic isotope effect studies reveal important mechanistic details about the rate-determining steps. The base-mediated pathway shows minimal sensitivity to aryl substituent effects, consistent with attack at the carbonyl carbon rather than the boron center [2] [13]. In contrast, the neutral pathway exhibits greater sensitivity to the electronic properties of the organic fragment, supporting the involvement of boron-centered bond cleavage [2] [13].

The parallel operation of these mechanisms under specific conditions allows for precise control of boronate activation rates. The relative contribution of each pathway can be quantified through ¹⁸O incorporation studies, which distinguish between C-O and B-O bond cleavage processes [2] [13]. Base-mediated hydrolysis results in single ¹⁸O incorporation, while neutral hydrolysis shows no significant isotope incorporation, confirming the different mechanistic pathways [2] [13].

Temperature dependence studies reveal that the base-mediated pathway maintains efficiency at room temperature due to its low activation energy, while the neutral pathway requires elevated temperatures or extended reaction times to achieve comparable rates [2] [13]. This temperature sensitivity provides an additional parameter for controlling boronate activation in synthetic applications.

The pH dependence of these pathways creates distinct operational windows. The base-mediated pathway becomes dominant when [NaOH] ≥ 3 μM, while the neutral pathway operates effectively in the pH range 6-8 [2] [13]. The acid-mediated pathway is most efficient below pH 3 [2] [13]. This pH-dependent selectivity enables the development of orthogonal deprotection strategies for complex synthetic sequences.

Solvent Effects on Transmetalation Efficiency

Solvent effects play a crucial role in determining the efficiency of MIDA boronate transmetalation reactions, with multiple physicochemical parameters contributing to the overall reactivity profile. The dielectric constant of the solvent system significantly influences the transmetalation efficiency, with polar solvents such as dimethyl sulfoxide (ε = 46.7) and N,N-dimethylformamide (ε = 36.7) showing enhanced reactivity compared to nonpolar solvents like benzene (ε = 2.3) and toluene (ε = 2.4) [14] [15].

Water activity (aω) represents another critical parameter affecting transmetalation efficiency. Solvents with higher water activity values, such as dimethyl sulfoxide (aω = 0.95) and N,N-dimethylformamide (aω = 0.90), facilitate more efficient transmetalation compared to anhydrous conditions [2] [15]. This correlation reflects the requirement for water in the neutral hydrolysis pathway and the importance of maintaining optimal water concentrations for boronate activation [2] [15].

The phase behavior of solvent systems dramatically affects the mass transfer rates and overall reaction efficiency. Homogeneous systems, achieved with polar aprotic solvents, provide superior transmetalation efficiency compared to biphasic systems where mass transfer limitations become rate-determining [15] [16]. In biphasic systems, the proportion of aqueous to organic phases significantly influences the reaction rates, with increased aqueous phase ratios leading to rate accelerations approaching seven-fold [15].

Ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane occupy an intermediate position, providing moderate transmetalation efficiency while maintaining compatibility with cross-coupling conditions [2] [17]. The water activity in these solvents remains approximately constant (aω ≈ 0.8-1.0) above concentrations of 3.0 M, providing reliable and predictable hydrolysis rates [2] [18].

The coordination ability of solvents affects the transmetalation mechanism through interactions with palladium intermediates. Coordinating solvents such as N,N-dimethylformamide and acetonitrile can stabilize palladium complexes and influence the cis/trans selectivity of transmetalation products [14]. Non-coordinating solvents such as benzene require ligand dissociation for transmetalation to proceed, resulting in different mechanistic pathways and product distributions [14].

Temperature effects in different solvents reveal varying activation parameters for transmetalation. Polar solvents enable rapid transmetalation at room temperature due to enhanced solvation of ionic intermediates, while nonpolar solvents require elevated temperatures to achieve comparable rates [14]. This temperature dependence correlates with the solvent's ability to stabilize charged transition states in the transmetalation process.

The relationship between solvent properties and halide inhibition effects demonstrates the importance of ionic solvation in transmetalation efficiency. Polar solvents can better solvate halide ions, reducing their inhibitory effects on palladium catalysts [15]. This solvation effect enables the use of lower catalyst loadings and improved reaction efficiency in polar solvent systems.

Phase-transfer catalysis effects in biphasic systems reveal opportunities for enhancing transmetalation efficiency through additive strategies. Quaternary ammonium salts such as tetrabutylammonium bromide can invert the conventional selectivity patterns and enable enhanced transmetalation efficiency through mechanism switching [15]. These additives facilitate the transfer of ionic species between phases and modify the dominant transmetalation pathway.